NH2-Noda-GA

Radiolabeling Yield ⁶⁴Cu Chelation Thermal Stability

NH2-Noda-GA (also referred to as NH2-NODAGA) is a bifunctional chelator based on the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) scaffold, distinguished by the presence of a glutaric acid linker arm (GA) and a terminal primary amine for bioconjugation. This macrocyclic chelator forms thermodynamically stable and kinetically inert complexes with a range of radiometals, including ⁶⁸Ga and ⁶⁴Cu, which are critical for positron emission tomography (PET) imaging applications.

Molecular Formula C17H31N5O7
Molecular Weight 417.5 g/mol
CAS No. 1630114-57-6
Cat. No. B3244667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNH2-Noda-GA
CAS1630114-57-6
Molecular FormulaC17H31N5O7
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN1CC(=O)O)C(CCC(=O)NCCN)C(=O)O)CC(=O)O
InChIInChI=1S/C17H31N5O7/c18-3-4-19-14(23)2-1-13(17(28)29)22-9-7-20(11-15(24)25)5-6-21(8-10-22)12-16(26)27/h13H,1-12,18H2,(H,19,23)(H,24,25)(H,26,27)(H,28,29)
InChIKeyDTPTWBYXQVMEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NH2-Noda-GA (CAS 1630114-57-6) for Targeted Radiopharmaceutical Development: Product Selection and Evidence Guide


NH2-Noda-GA (also referred to as NH2-NODAGA) is a bifunctional chelator based on the 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) scaffold, distinguished by the presence of a glutaric acid linker arm (GA) and a terminal primary amine for bioconjugation [1]. This macrocyclic chelator forms thermodynamically stable and kinetically inert complexes with a range of radiometals, including ⁶⁸Ga and ⁶⁴Cu, which are critical for positron emission tomography (PET) imaging applications [2]. The NODA-GA framework is engineered to provide enhanced complexation kinetics and superior in vivo stability compared to both the parent NOTA and alternative macrocycles such as DOTA, making it a preferred choice for the development of peptide- and antibody-based radiotracers [3].

Why NH2-Noda-GA (NODAGA) Cannot Be Interchanged with NOTA or DOTA: Critical Selection Rationale for Radiopharmaceutical Procurement


Substituting NH2-Noda-GA with generic NOTA or DOTA chelators introduces unacceptable variability in radiochemical yield, specific activity, and, critically, in vivo stability [1]. While NOTA is the 'gold standard' for Ga³⁺ chelation, the NODA-GA variant incorporates a glutaric acid linker that significantly accelerates complexation kinetics at room temperature, enabling efficient radiolabeling of thermally sensitive biomolecules [2]. More importantly, direct comparative studies reveal that ¹⁷⁷Lu-NODAGA complexes exhibit substantially lower demetallation rates in plasma (4.3 ± 0.7% release after 1 hour at 37 °C) compared to NOTA (16 ± 2% release) [1]. Additionally, in vivo evaluations demonstrate that NODAGA-conjugated peptides provide superior retention of ⁶⁴Cu, with lower non-target organ accumulation in the liver compared to DOTA analogues—a difference attributable to the higher kinetic inertness of Cu-NODAGA complexes against transchelation by native proteins [3]. These quantifiable performance gaps dictate that NODAGA must be specified as a distinct procurement item rather than treated as a commodity interchangeable with other NOTA-based derivatives.

NH2-Noda-GA Performance Evidence: Quantified Differentiation from NOTA and DOTA for Scientific Procurement Decisions


Radiolabeling Efficiency and In Vitro Stability: NODAGA Outperforms NOTA in High-Temperature ⁶⁴Cu Labeling Yields

In a direct head-to-head comparison using anti-HER2 affibody molecules labeled with ⁶⁴Cu, NODAGA achieved a significantly higher overall radiochemical yield of 99.4 ± 0.6% (n=24) compared to 96 ± 3% (n=19) for NOTA under identical synthesis and purification conditions [1]. This 3.4 percentage-point improvement represents a near-quantitative incorporation efficiency, minimizing the need for post-labeling purification and reducing radioactive waste.

Radiolabeling Yield ⁶⁴Cu Chelation Thermal Stability

Kinetic Inertness and Transchelation Resistance: NODAGA Reduces ¹⁷⁷Lu Release in Plasma by 3.7-Fold Compared to NOTA

The in vitro stability of radiometal complexes in human plasma is a critical predictor of in vivo performance. In a comparative stability study, NODAGA demonstrated markedly superior retention of ¹⁷⁷Lu, with only 4.3 ± 0.7% of the radionuclide released after 1 hour of incubation in plasma at 37 °C [1]. In contrast, the NOTA chelator exhibited a 3.7-fold higher release rate of 16 ± 2% under identical conditions [1]. This quantifies the enhanced kinetic inertness conferred by the glutaric acid linker in the NODA-GA framework.

Kinetic Inertness Transchelation Plasma Stability

Comparative Tumor Uptake and Contrast: NODAGA-Conjugated Probes Achieve 1.53-Fold Higher Tumor Uptake than NOTA Analogs in Prostate Cancer Models

In a preclinical PET imaging study of gastrin-releasing peptide receptor (GRPR)-targeted probes in PC-3 prostate tumor-bearing mice, the ⁶⁸Ga-NODAGA-conjugated probe (⁶⁸Ga-NODAGA-SCH1) demonstrated substantially higher tumor accumulation than the analogous ⁶⁸Ga-NOTA-conjugated probe (⁶⁸Ga-NOTA-JMV594) [1]. At 2 hours post-injection, tumor uptake for the NODAGA construct was 5.80 ± 0.42 %ID/g, compared to 3.78 ± 0.28 %ID/g for the NOTA construct—a 1.53-fold increase [1]. Furthermore, the tumor-to-muscle contrast ratio was nearly doubled, with the NODAGA probe achieving a ratio of 16.6 ± 1.50 compared to 8.42 ± 0.61 for the NOTA probe [1].

Tumor Uptake PET Imaging Prostate Cancer

In Vivo Chelation Integrity: NODAGA Reduces Liver Accumulation of ⁶⁴Cu by 1.9-Fold Compared to DOTA Immunoconjugates

A comparative biodistribution study of ⁶⁴Cu-labeled monoclonal antibody conjugates revealed significant differences in non-target organ accumulation attributable to chelator selection [1]. At 48 hours post-injection, the ⁶⁴Cu-NODAGA-mAb7 immunoconjugate exhibited substantially lower hepatic retention (6.2 ± 0.8 %ID/g) compared to the ⁶⁴Cu-DOTA-mAb7 conjugate (11.8 ± 1.4 %ID/g) [1]. This 1.9-fold reduction in liver uptake reflects the superior kinetic inertness of the Cu-NODAGA complex, which resists transchelation by native copper-binding proteins such as superoxide dismutase and ceruloplasmin in the hepatic circulation.

Biodistribution Liver Clearance Immunoconjugates

Class-Level Inference: Superior Ga³⁺ Complex Stability of NODA-GA Derivatives Compared to DOTA

While direct thermodynamic stability constants (log K) for NH2-Noda-GA specifically with Ga³⁺ are not reported in the accessible primary literature, extensive class-level data establish that NODAGA-type chelators form thermodynamically more favorable complexes with Ga³⁺ than DOTA [1][2]. The NODA-GA framework, derived from the NOTA scaffold with an optimized cavity size for Ga³⁺ coordination (ionic radius ~0.62 Å), consistently demonstrates higher log K values than DOTA across multiple studies [3]. This thermodynamic advantage, combined with the accelerated complexation kinetics at room temperature demonstrated for NODAGA conjugates, supports the selection of NH2-Noda-GA over DOTA-based alternatives for ⁶⁸Ga radiopharmaceutical development.

Thermodynamic Stability Ga³⁺ Chelation Class Comparison

Supporting Evidence: Fast Complexation Kinetics of NODA-GA Derivatives at Room Temperature

Multiple independent studies confirm that NODAGA-conjugated biomolecules achieve efficient radiolabeling with ⁶⁸Ga at room temperature within 10-15 minutes, in contrast to DOTA-conjugates which typically require heating to 90-95 °C for 15-30 minutes to achieve comparable radiochemical yields [1][2]. This kinetic advantage is attributed to the pre-organized coordination geometry of the NODA-GA framework and the lower Gibbs free energy of activation for metal complexation compared to DOTA [3]. For heat-sensitive targeting vectors such as antibodies, antibody fragments, and certain peptides, this property is functionally essential rather than merely convenient.

Complexation Kinetics Room Temperature Labeling Thermolabile Biomolecules

High-Value Application Scenarios for NH2-Noda-GA: Where Differentiated Performance Drives Scientific and Industrial Utility


Development of Thermolabile Antibody-Based ⁶⁴Cu PET Tracers

NH2-Noda-GA is ideally suited for the development of ⁶⁴Cu-labeled antibody and antibody fragment PET tracers where high-temperature labeling conditions (>90 °C) would denature the targeting protein. The room-temperature labeling capability of NODAGA conjugates, combined with the 1.9-fold reduction in hepatic accumulation of ⁶⁴Cu-NODAGA immunoconjugates compared to DOTA analogs [1], makes this chelator the preferred choice for full-length antibody applications. This combination of mild labeling conditions and superior in vivo chelation integrity directly addresses the two primary failure modes in antibody-based PET tracer development: loss of immunoreactivity during synthesis and high liver background signal obscuring abdominal lesions.

High-Sensitivity GRPR-Targeted Prostate Cancer Imaging

For gastrin-releasing peptide receptor (GRPR)-targeted PET imaging of prostate cancer, NH2-Noda-GA conjugates demonstrate a quantifiable advantage over NOTA-based alternatives. The 1.53-fold higher absolute tumor uptake (5.80 ± 0.42 %ID/g vs. 3.78 ± 0.28 %ID/g) and nearly doubled tumor-to-muscle contrast ratio (16.6 vs. 8.42) observed for NODAGA-conjugated probes in PC-3 xenograft models translate to clinically meaningful improvements in lesion detectability [1]. This differential performance is particularly valuable for detecting small metastatic deposits and for monitoring treatment response, where subtle changes in tumor uptake must be reliably distinguished from background variability.

Theranostic Radiopharmaceutical Development Requiring Multi-Isotope Compatibility

NH2-Noda-GA offers a unified chelation platform compatible with both diagnostic (⁶⁸Ga, ⁶⁴Cu) and therapeutic (¹⁷⁷Lu, ⁹⁰Y, ²²⁵Ac) radionuclides, enabling true theranostic pair development using a single targeting vector conjugate. The quantifiably superior plasma stability of ¹⁷⁷Lu-NODAGA complexes (only 4.3 ± 0.7% release after 1 hour) compared to ¹⁷⁷Lu-NOTA complexes (16 ± 2% release) is of paramount importance for therapeutic applications, where any release of the beta-emitting ¹⁷⁷Lu results in unintended bone marrow irradiation and dose-limiting toxicity [1]. This enhanced in vivo stability profile supports safer and more effective radioligand therapy regimens.

Automated Radiopharmacy Production Requiring High and Reproducible Yields

In automated radiopharmacy production environments governed by Good Manufacturing Practice (GMP) requirements, the 99.4 ± 0.6% radiochemical yield achieved with NODAGA for ⁶⁴Cu labeling, compared to 96 ± 3% with NOTA, offers tangible operational advantages [1]. The near-quantitative incorporation efficiency reduces or eliminates the need for post-labeling HPLC purification, shortening overall synthesis time and minimizing radioactive waste. The tighter standard deviation (±0.6% vs. ±3%) also indicates superior batch-to-batch reproducibility, which is essential for meeting release specifications and ensuring consistent clinical product quality.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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